molecular formula C25H26ClN5O3 B2565527 N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358627-24-3

N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

カタログ番号: B2565527
CAS番号: 1358627-24-3
分子量: 479.97
InChIキー: OAWJUGIVYSIBPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core (pyrazolo[4,3-d]pyrimidine) substituted with ethyl, methyl, phenethyl, and acetamide groups. The acetamide moiety is linked to a 2-chloro-4-methylphenyl group, which likely enhances lipophilicity and target binding. This scaffold is associated with kinase inhibition and modulation of enzymatic activity, as seen in structurally related compounds .

特性

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-4-31-23-22(17(3)28-31)30(15-21(32)27-20-11-10-16(2)14-19(20)26)25(34)29(24(23)33)13-12-18-8-6-5-7-9-18/h5-11,14H,4,12-13,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWJUGIVYSIBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The IC50 values reported for various derivatives indicate significant potency:

CompoundCOX-II IC50 (µM)Selectivity Index
N-(2-chloro-4-methylphenyl)-2-(...)0.5210.73
Celecoxib0.789.51

These results suggest that modifications to the structure can enhance selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies involving various human tumor cell lines (e.g., HeLa, HCT116) showed promising results in inhibiting cellular proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values ranging from 1.33 µM to 17.5 µM depending on the specific analog tested .

The biological activity of N-(2-chloro-4-methylphenyl)-2-(...) can be attributed to several mechanisms:

  • COX Inhibition : The primary mechanism involves selective inhibition of COX-II, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting proliferation.
  • Apoptotic Pathways : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Anti-inflammatory Model : In a rodent model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls.
  • Tumor Xenograft Studies : In xenograft models using human cancer cell lines, treatment with the compound led to reduced tumor growth rates and increased survival times compared to controls.

類似化合物との比較

Core Scaffold Modifications

The pyrazolo[4,3-d]pyrimidine core is shared with multiple analogs, but substituent variations critically influence bioactivity:

Compound Key Substituents Bioactivity/Property
Target Compound 2-chloro-4-methylphenyl acetamide, phenethyl at C6 High lipophilicity (predicted)
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...-N-(4-fluorobenzyl)acetamide () 4-fluorobenzyl acetamide Enhanced solubility due to polar fluorine substituent
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-...pyrazin-1(2H)-yl)acetamide () Cyclobutylamino, thiophen-3-yl Potential kinase inhibition (e.g., JAK/STAT)
Example 83 () Dimethylamino, 3-fluoro-4-isopropoxyphenyl, chromen-4-one Anticancer activity (IC50 < 100 nM)

Key Insight : The 2-chloro-4-methylphenyl group in the target compound may improve membrane permeability compared to the 4-fluorobenzyl analog (), while the absence of electron-withdrawing groups (e.g., fluorine) could reduce metabolic stability .

NMR and Chemical Environment Analysis

Comparative NMR studies () reveal that substituents at specific regions (e.g., positions 29–36 and 39–44) alter chemical shifts, indicating changes in electron density and steric effects. For example:

  • The acetamide linkage in the target compound shows similar δH values (2.8–3.2 ppm) to analogs in , suggesting conserved hydrogen-bonding capacity .

Bioactivity and Target Profiling

Hierarchical clustering of bioactivity data () indicates that pyrazolo-pyrimidine derivatives cluster with kinase inhibitors (e.g., mTOR, CDK4/6). For instance:

  • The target compound’s phenethyl group aligns with hydrophobic binding pockets in kinase ATP-binding sites, akin to FDA-approved inhibitors like palbociclib .
  • Analogs with fluorinated aryl groups () exhibit enhanced selectivity for tyrosine kinases due to halogen bonding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。